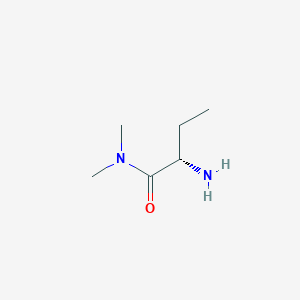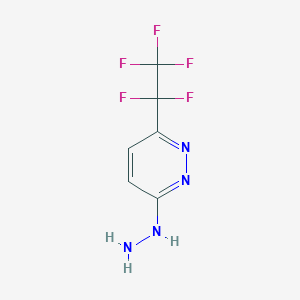
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
準備方法
The synthesis of (6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the cyclization of appropriate precursors such as hydrazine and 1,4-dicarbonyl compounds.
Introduction of Pentafluoroethyl Group: The pentafluoroethyl group can be introduced through a nucleophilic substitution reaction using pentafluoroethyl halides.
Hydrazine Addition: The final step involves the addition of hydrazine to the pyridazine ring, which can be achieved through a condensation reaction under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反応の分析
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application.
類似化合物との比較
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share a similar core structure but differ in their functional groups and applications.
Hydrazine Derivatives: Compounds containing hydrazine moieties, such as hydrazones and hydrazides, have similar reactivity but differ in their overall structure and properties.
Fluorinated Compounds: Compounds with fluorinated groups, such as trifluoromethyl and pentafluoroethyl derivatives, share similar chemical properties but differ in their specific applications and reactivity.
特性
分子式 |
C6H5F5N4 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC名 |
[6-(1,1,2,2,2-pentafluoroethyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-1-2-4(13-12)15-14-3/h1-2H,12H2,(H,13,15) |
InChIキー |
FTWXCPBPMXPTTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




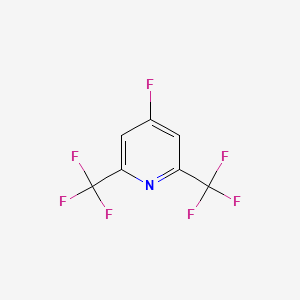
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
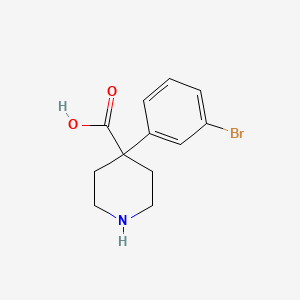

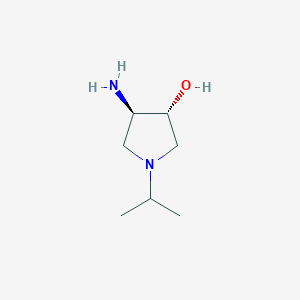
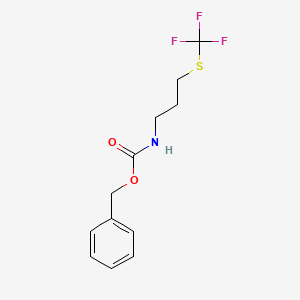
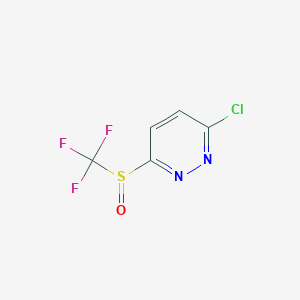
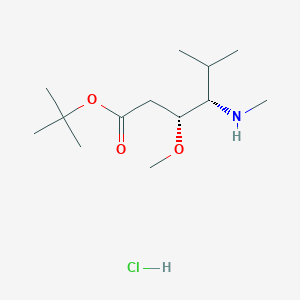
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
